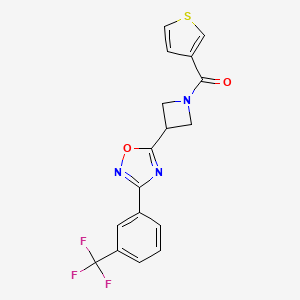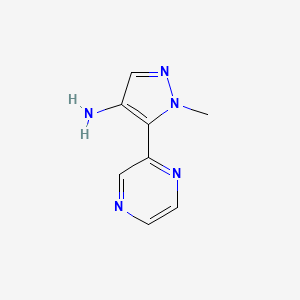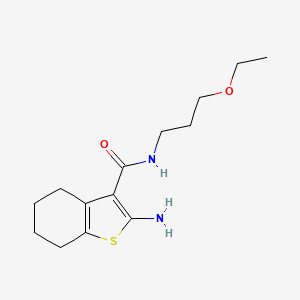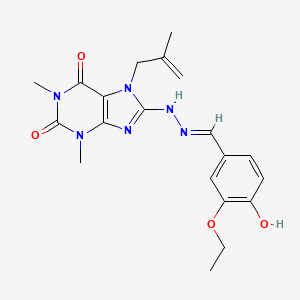![molecular formula C9H9F3N2O2S B2539298 5-Méthoxy-2-[(3,4,4-trifluoro-3-butényl)sulfanyl]-4-pyrimidinol CAS No. 478067-87-7](/img/structure/B2539298.png)
5-Méthoxy-2-[(3,4,4-trifluoro-3-butényl)sulfanyl]-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Highly Regioselective Synthesis of Pyrimidinones
The study detailed in the first paper presents a highly regioselective method for synthesizing a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. The synthesis involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. The resulting products, which feature various substituents such as methyl, aryl, alkyl, allyl, and benzyl groups, are obtained in good yields. This method's regioselectivity and the diversity of potential substituents make it a valuable contribution to the field of pyrimidinone synthesis .
Spectroscopic and Molecular Docking Study of a Pyrimidine Derivative
The second paper focuses on a spectroscopic investigation of a specific pyrimidine derivative, which is a potential chemotherapeutic agent. The study employs FT-IR and FT-Raman spectroscopy to analyze the compound's vibrational spectra. Computational methods, including density functional theory (B3LYP) with a 6-311++G(d,p)(5D,7F) basis set, were used to determine the equilibrium geometry and vibrational wave numbers. The molecule's stability, arising from hyperconjugative interactions and charge delocalization, was assessed using NBO analysis. The study also predicts the compound's nonlinear optical behavior and molecular electrostatic potential, which indicates charge distributions that could influence molecular interactions. Molecular docking results suggest that the compound may exhibit inhibitory activity against GPb, indicating potential anti-diabetic properties .
Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives
The third paper reports on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which are known for their broad spectrum of biological activities. The synthesis was achieved by reacting certain compounds with phenacyl bromide derivatives to yield various sulfanyl pyrimidin-4(3H)-one derivatives. Additionally, the study describes the preparation of ethyl-2-(pyridin-4-yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts, resulting in excellent yields. The structures of the synthesized compounds were confirmed through elemental analyses and spectroscopic methods. This research contributes to the development of new heterocyclic compounds with potential biological applications .
Applications De Recherche Scientifique
Chimie computationnelle
a. Études de mécanique quantique : Des calculs théoriques pourraient explorer la structure électronique, la stabilité et la réactivité du composé. Les calculs de la théorie de la fonctionnelle de la densité (DFT) pourraient révéler des informations précieuses.
ChemicalBook: 5-METHOXY-2-[(3,4,4-TRIFLUORO-3-BUTENYL)SULFANYL]-4-PYRIMIDINOL Benchchem: 5-Méthoxy-2-[(3,4,4-trifluoro-3-butényl)sulfanyl]-4-pyrimidinol
Propriétés
IUPAC Name |
5-methoxy-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-16-6-4-13-9(14-8(6)15)17-3-2-5(10)7(11)12/h4H,2-3H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJABYSKWMEVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2539217.png)
![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)
amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)



